5-氟-1,2-苯并噻唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

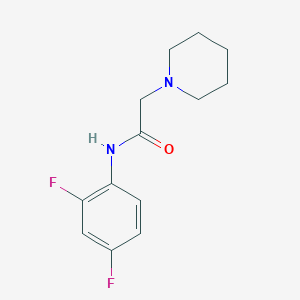

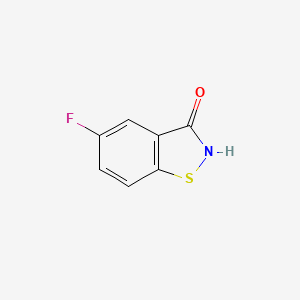

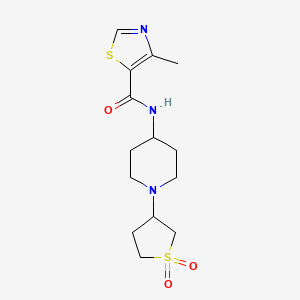

5-Fluoro-1,2-benzothiazol-3-one is a chemical compound with the molecular formula C7H4FNO3S . It is a derivative of benzothiazole, a heterocyclic compound that is a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 5-Fluoro-1,2-benzothiazol-3-one, has been extensively studied. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . One common method involves reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide .Molecular Structure Analysis

The molecular structure of 5-Fluoro-1,2-benzothiazol-3-one is based on the benzothiazole scaffold, with a fluorine atom at the 5th position . The molecule has a molar refractivity of 42.0±0.4 cm³ and a polarizability of 16.7±0.5 10^-24 cm³ .Chemical Reactions Analysis

Benzothiazole derivatives, including 5-Fluoro-1,2-benzothiazol-3-one, have been shown to possess a wide range of pharmacological properties due to their high degree of structural diversity . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Physical And Chemical Properties Analysis

5-Fluoro-1,2-benzothiazol-3-one has a density of 1.7±0.1 g/cm³, a molar refractivity of 42.0±0.4 cm³, and a polar surface area of 72 Ų . It also has a polarizability of 16.7±0.5 10^-24 cm³ and a surface tension of 55.7±3.0 dyne/cm .科学研究应用

Anti-Tubercular Compounds

Benzothiazole derivatives, including 5-Fluoro-1,2-benzothiazol-3-one, have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antimicrobial Activity

Fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, which can be synthesized from 2-amino benzothiazole, have shown promising antimicrobial activity . These compounds were screened for their antimicrobial activity and promising compounds have been identified .

Anticancer Activity

The same fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have also been screened for their cytotoxic activity against four human cancer cell lines (U937, THP-1, Colo205, and A549), and promising compounds have been identified .

Antifungal Activity

In vitro antifungal activity of the newly synthesized compounds were studied against the fungal strains, Candida albicans (MTCC 227), Candida rugosa (NCIM 3462), Saccharomyces cerevisiae (MTCC 36) .

作用机制

Target of Action

5-Fluoro-1,2-benzothiazol-3-one, a derivative of benzothiazole, has been reported to display antibacterial activity by inhibiting several targets. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways, contributing to the compound’s broad-spectrum antibacterial activity.

Mode of Action

The compound interacts with its targets, leading to the inhibition of essential enzymes and proteins. This interaction disrupts the normal functioning of the bacterial cell, leading to its death . The specific mode of action can vary depending on the target enzyme or protein, but generally involves the disruption of critical biochemical processes.

Biochemical Pathways

The affected pathways include DNA replication, cell wall synthesis, protein synthesis, and various metabolic pathways. The inhibition of these pathways disrupts the normal functioning of the bacterial cell, leading to its death . The compound’s broad range of targets allows it to affect multiple pathways simultaneously, enhancing its antibacterial efficacy.

未来方向

Benzothiazole derivatives, including 5-Fluoro-1,2-benzothiazol-3-one, have shown potential in various fields of medicinal chemistry due to their wide range of biological activities . Future research could focus on developing more potent biologically active benzothiazole-based drugs . Additionally, non-coding RNAs could be targeted to modulate the response of neoplastic cells to benzothiazole derivatives .

属性

IUPAC Name |

5-fluoro-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPCUKYPWPUJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1,2-benzothiazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3006597.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)

![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3006606.png)